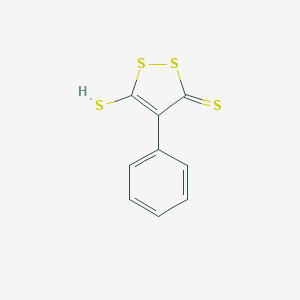

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

概要

説明

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is a compound with the molecular formula C9H6S4. It belongs to the class of 3H-1,2-dithiole-3-thiones, which are polysulfur-containing heterocycles. These compounds have gained significant interest due to their role as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione involves several well-known procedures and novel transformations for building the 1,2-dithiole-3-thione ring. One common method involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide in refluxing xylene, resulting in 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: Reduction reactions can convert the compound into thiols.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Disulfides are the major products.

Reduction: Thiols are formed as major products.

Substitution: Various substituted derivatives are formed depending on the nucleophile used.

科学的研究の応用

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing other sulfur-containing heterocycles.

Biology: The compound is studied for its role in hydrogen sulfide signaling pathways.

Medicine: Research is ongoing into its potential therapeutic effects due to its ability to release hydrogen sulfide.

Industry: It is used in the development of new materials with unique properties.

作用機序

The mechanism by which 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione exerts its effects involves the release of hydrogen sulfide. This gaseous signaling molecule interacts with various molecular targets and pathways, including:

Enzymes: Modulation of enzyme activity.

Ion Channels: Regulation of ion channel function.

Signaling Pathways: Involvement in signaling pathways related to inflammation and oxidative stress.

類似化合物との比較

Similar Compounds

- 4-Phenyl-3H-1,2-dithiole-3-thione

- 5-Methyl-4-phenyl-3H-1,2-dithiole-3-thione

- 5-Ethyl-4-phenyl-3H-1,2-dithiole-3-thione

Uniqueness

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Its ability to release hydrogen sulfide also sets it apart from other similar compounds.

生物活性

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione (DTT) is a sulfur-containing heterocyclic compound that has garnered significant attention in medicinal chemistry and biological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H6S4, characterized by a five-membered ring containing two sulfur atoms and a thione group. The presence of a phenyl group at the 4-position and a mercapto group at the 5-position enhances its reactivity and biological properties.

Structural Representation

The molecular structure can be represented as follows:

This structure is pivotal for its chemical reactivity and biological functions, particularly in hydrogen sulfide (H₂S) signaling pathways.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : DTT has demonstrated significant free radical scavenging capabilities, which are crucial in protecting cells from oxidative stress.

- Chemopreventive Effects : The compound has shown potential in inducing Phase 2 detoxifying enzymes, which are involved in the metabolism and elimination of carcinogens .

- Cytotoxicity : Studies indicate that DTT can exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Vasodilation : As a precursor of H₂S, DTT influences vasodilation and may play a role in cardiovascular health.

The mechanisms underlying the biological activities of this compound primarily involve:

- Hydrogen Sulfide Signaling : Upon release, H₂S interacts with various cellular targets, influencing processes such as vasodilation and cytoprotection.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of DTT:

- Induction of Phase 2 Enzymes : In vivo studies involving Sprague Dawley rats showed that administration of DTT significantly increased enzyme activity across various tissues, particularly in the gastrointestinal tract . The highest induction was observed in the forestomach and urinary bladder.

- Cytotoxic Activity Against Cancer Cells : A study evaluating the cytotoxic effects of DTT on human breast cancer cell lines (MCF-7) revealed significant cell death at specific concentrations compared to control treatments . This suggests its potential role as an anticancer therapeutic.

- Antioxidant Efficacy : In vitro assays demonstrated that DTT exhibited over 85% free radical scavenging effect at concentrations as low as 3 ppm . This underscores its potential utility in formulations aimed at combating oxidative stress-related diseases.

特性

IUPAC Name |

4-phenyl-5-sulfanyldithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMVADRHHHVXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SSC2=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384213 | |

| Record name | 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16101-90-9 | |

| Record name | 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。